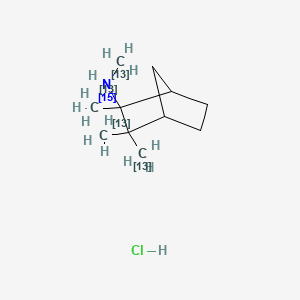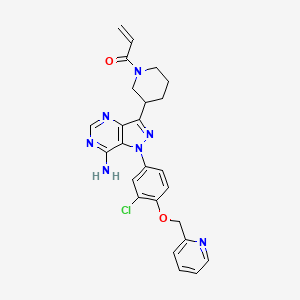
Egfr-IN-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-38 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is of significant interest due to its potential applications in treating various cancers, particularly non-small cell lung cancer (NSCLC). By inhibiting the activity of the epidermal growth factor receptor, this compound can interfere with the signaling pathways that promote cancer cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-38 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the availability of starting materials, reaction yields, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-38 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell signaling pathways and cancer cell biology.
Medicine: Explored as a potential therapeutic agent for treating cancers with overexpressed or mutated epidermal growth factor receptor.
Industry: Utilized in the development of diagnostic tools and assays for detecting epidermal growth factor receptor activity.
Wirkmechanismus
Egfr-IN-38 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the epidermal growth factor receptor tyrosine kinase. This binding inhibits the phosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the epidermal growth factor receptor and associated signaling proteins such as ERK and MEK.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor and is used for treating various cancers.
Afatinib: An irreversible epidermal growth factor receptor inhibitor with broader activity against multiple receptor tyrosine kinases.
Uniqueness of Egfr-IN-38
This compound is unique due to its specific binding affinity and selectivity for certain epidermal growth factor receptor mutations. This selectivity makes it a promising candidate for treating cancers that are resistant to other epidermal growth factor receptor inhibitors. Additionally, its distinct chemical structure allows for modifications that can enhance its therapeutic efficacy and reduce side effects.
Eigenschaften
Molekularformel |
C25H24ClN7O2 |
|---|---|
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
1-[3-[7-amino-1-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[4,3-d]pyrimidin-3-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-16(13-32)22-23-24(25(27)30-15-29-23)33(31-22)18-8-9-20(19(26)12-18)35-14-17-7-3-4-10-28-17/h2-4,7-10,12,15-16H,1,5-6,11,13-14H2,(H2,27,29,30) |
InChI-Schlüssel |
HQOCCHVXFDMXOK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)N1CCCC(C1)C2=NN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


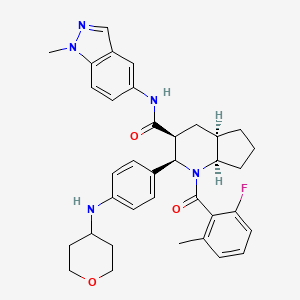
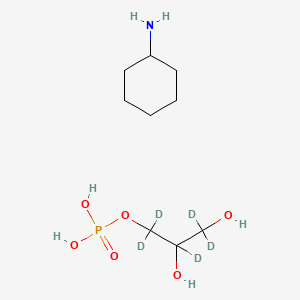
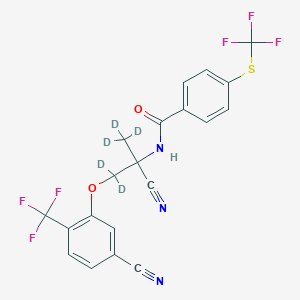
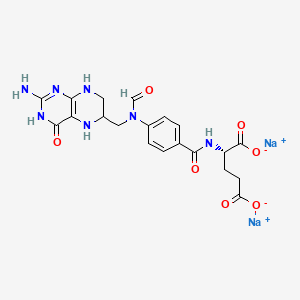
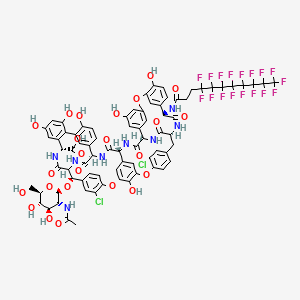

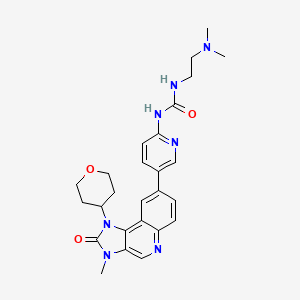

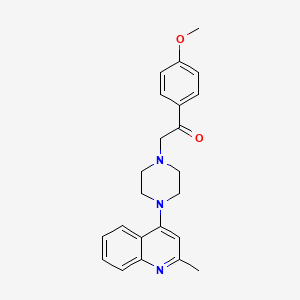

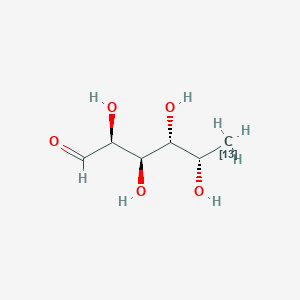
![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)

